N-(2-Ethylhexyl)-1-((3-methyl-4-((2-methylphenyl)azo)phenyl)azo)naphthalen-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Ethylhexyl)-1-((3-methyl-4-((2-methylphenyl)azo)phenyl)azo)naphthalen-2-amine is an azo compound, characterized by the presence of one or more azo groups (-N=N-) linked to aromatic rings. Azo compounds are widely used in various industries, particularly as dyes and pigments due to their vivid colors and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethylhexyl)-1-((3-methyl-4-((2-methylphenyl)azo)phenyl)azo)naphthalen-2-amine typically involves the diazotization of an aromatic amine followed by coupling with another aromatic compound. The general steps are as follows:
Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with an aromatic compound containing an electron-donating group to form the azo compound.
Industrial Production Methods
In industrial settings, the production of azo compounds like this compound is carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The process may involve continuous flow systems for better efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Azo compounds undergo various chemical reactions, including:
Reduction: Azo compounds can be reduced to the corresponding amines using reducing agents like sodium dithionite or hydrogen in the presence of a catalyst.
Oxidation: Under certain conditions, azo compounds can be oxidized to form azoxy compounds.
Substitution: Azo compounds can participate in electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Reduction: Sodium dithionite, hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate, hydrogen peroxide.
Substitution: Halogens, alkylating agents.
Major Products Formed
Reduction: Corresponding aromatic amines.
Oxidation: Azoxy compounds.
Substitution: Substituted azo compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
Azo compounds like N-(2-Ethylhexyl)-1-((3-methyl-4-((2-methylphenyl)azo)phenyl)azo)naphthalen-2-amine have diverse applications in scientific research:
Chemistry: Used as dyes and pigments in analytical chemistry for detecting and quantifying various substances.
Biology: Employed as staining agents in microscopy and histology.
Medicine: Investigated for potential use in drug delivery systems and as therapeutic agents.
Industry: Widely used in the textile, leather, and food industries as colorants.
Wirkmechanismus
The mechanism of action of azo compounds involves the interaction of the azo group with various molecular targets. The azo group can undergo reduction to form aromatic amines, which can then interact with biological molecules. The specific pathways and targets depend on the structure of the compound and the biological system .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl Orange: A well-known azo dye used as a pH indicator.
Sudan I: An azo dye used in the textile industry.
Disperse Orange 3: An azo dye used in dyeing synthetic fibers.
Uniqueness
N-(2-Ethylhexyl)-1-((3-methyl-4-((2-methylphenyl)azo)phenyl)azo)naphthalen-2-amine is unique due to its specific structure, which may impart distinct properties such as solubility, stability, and color. Its ethylhexyl group may enhance its solubility in organic solvents, making it suitable for specific industrial applications.
Eigenschaften
CAS-Nummer |
93964-06-8 |
---|---|
Molekularformel |
C32H37N5 |
Molekulargewicht |
491.7 g/mol |
IUPAC-Name |
N-(2-ethylhexyl)-1-[[3-methyl-4-[(2-methylphenyl)diazenyl]phenyl]diazenyl]naphthalen-2-amine |
InChI |
InChI=1S/C32H37N5/c1-5-7-13-25(6-2)22-33-31-19-17-26-14-9-10-15-28(26)32(31)37-34-27-18-20-30(24(4)21-27)36-35-29-16-11-8-12-23(29)3/h8-12,14-21,25,33H,5-7,13,22H2,1-4H3 |
InChI-Schlüssel |
SXVHVJCVEMSNCS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)CNC1=C(C2=CC=CC=C2C=C1)N=NC3=CC(=C(C=C3)N=NC4=CC=CC=C4C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.